molecular formula C19H16N2O5S2 B2879252 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide CAS No. 898406-01-4

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide

Cat. No. B2879252
M. Wt: 416.47
InChI Key: UZFMLMCBFLCAEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide” is a complex organic compound. It contains a benzodioxole group, a thiazole group, and a benzamide group, which are common structures in many pharmaceutical compounds.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzodioxole and thiazole rings, followed by the coupling of these rings with the benzamide group. The ethylsulfonyl group would likely be introduced in a later step.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and heterocycles. The benzodioxole and thiazole rings would likely contribute to the compound’s stability and may also influence its reactivity.



Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The benzodioxole and thiazole rings might undergo electrophilic substitution reactions under certain conditions, while the amide group could be involved in condensation or hydrolysis reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. It’s likely to be a solid at room temperature and may have low solubility in water due to the presence of multiple aromatic rings.


Scientific Research Applications

Cardiac Electrophysiological Activity

Studies have explored the synthesis and cardiac electrophysiological activities of related compounds, indicating potential applications in developing treatments for arrhythmias. For example, N-substituted imidazolylbenzamides and benzene-sulfonamides have shown potency in vitro comparable to known selective class III agents, suggesting their utility in cardiac arrhythmia treatment research (Morgan et al., 1990).

Antimalarial and Antiviral Activity

Compounds with similar structures have been investigated for their antimalarial activity and potential applications in COVID-19 treatment. Sulfonamide derivatives have exhibited significant in vitro antimalarial activity, and computational studies suggest their potential against COVID-19 (Fahim & Ismael, 2021).

Antimicrobial and Antifungal Applications

Research into sulfonyl-substituted nitrogen-containing heterocyclic systems has identified compounds with potent antimicrobial and antifungal activities. These findings highlight the potential of such compounds in developing new antimicrobial agents (Sych, Perekhoda, & Kobzar, 2019).

Anticancer Research

Derivatives of benzamides, including those with sulfonamide groups, have been synthesized and evaluated for their anticancer activities. This research indicates the potential for developing novel anticancer therapies based on such compounds (Ravinaik et al., 2021).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with care to avoid exposure.


Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. It could also involve exploring its potential uses in pharmaceuticals or other applications.


properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5S2/c1-2-28(23,24)14-6-3-12(4-7-14)18(22)21-19-20-15(10-27-19)13-5-8-16-17(9-13)26-11-25-16/h3-10H,2,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFMLMCBFLCAEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.